12-Deoxyphorbaldehyde-13-hexadecanoate

説明

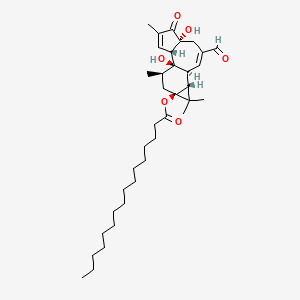

Structure

2D Structure

特性

分子式 |

C36H56O6 |

|---|---|

分子量 |

584.8 g/mol |

IUPAC名 |

[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |

InChI |

InChI=1S/C36H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,24,26,28-29,31,40-41H,6-19,22-23H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1 |

InChIキー |

NFTGKFBSWRGMSO-IEIRSVMLSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)C=O)O)C |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)C=O)O)C |

製品の起源 |

United States |

化学反応の分析

Ester Hydrolysis

The hexadecanoate ester group at C-13 is susceptible to hydrolysis under basic or enzymatic conditions. This reaction yields 12-deoxyphorbaldehyde and hexadecanoic acid.

Structural analogs like 12-deoxyphorbol 13-palmitate undergo similar hydrolysis, releasing pharmacologically active aglycones .

Oxidation of the Formyl Group

The formyl group at C-8 can be oxidized to a carboxylic acid under strong oxidizing agents.

This reaction is inferred from the reactivity of aldehyde-containing diterpenoids .

Biological Activity and Target Interactions

This compound exhibits antineoplastic effects via interactions with cellular signaling pathways:

The hexadecanoate chain enhances lipophilicity, facilitating membrane penetration and intracellular accumulation .

Comparative Reactivity of Tigliane Diterpenoids

A comparison with structurally related compounds highlights key reactivity trends:

Synthetic Modifications

-

Esterification : Reacting 12-deoxyphorbaldehyde with hexadecanoyl chloride under Steglich conditions .

-

Selective protection/deprotection : Masking hydroxyl groups during functionalization .

Stability Considerations

類似化合物との比較

Comparison with Similar Compounds

The structural and chromatographic distinctions between 12-deoxyphorbaldehyde-13-hexadecanoate and related diterpenoids are summarized below:

Table 1: Comparative Analysis of Tigliane-Type Diterpenoids

Key Findings:

Structural Modifications: this compound is distinguished by its long-chain hexadecanoate ester and absence of a hydroxyl group at C-12, enhancing lipophilicity compared to glycosylated analogs like Fischeroside A and C . Fischerosides (A and C) contain glycosyl moieties, increasing polarity and reducing retention times (1.73–4.09 min) compared to non-glycosylated diterpenoids . Prostratin derivatives (e.g., 20-oxo-prostratin and prostratin) lack esterified side chains, resulting in lower molecular weights and distinct fragmentation patterns (e.g., C-ring cleavage) .

Chromatographic Behavior: Retention times correlate with polarity: glycosylated compounds (Fischerosides) elute earlier, while lipophilic esters (e.g., this compound) likely elute later (though its retention time is unspecified) .

Fragmentation Patterns: Loss of glycosyl (162 Da) in Fischerosides confirms glycosylation, whereas losses of acetic acid (60 Da) in prostratin indicate ester hydrolysis . The hexadecanoate group in this compound may contribute to stability against enzymatic degradation, a trait shared with other long-chain phorbol esters .

Research Implications:

For instance, the lipophilic nature of this compound may enhance membrane permeability, while glycosylated analogs like Fischerosides could exhibit improved solubility. Further studies are needed to explore their bioactivities and therapeutic applications.

Notes on Evidence Utilization

準備方法

Plant Material Selection and Preprocessing

The roots of Euphorbia fischeriana are harvested during the autumn months, a period associated with peak diterpenoid content. Fresh roots are washed, air-dried, and ground into a coarse powder to maximize surface area for solvent penetration. Taxonomic verification is critical to avoid confusion with morphologically similar species, such as Euphorbia ebracteolata.

Solvent Extraction and Fractionation

The powdered roots undergo maceration in methanol or ethanol (70–90% v/v) at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The resultant crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, enriched with diterpenoids, is subjected to further purification.

Chromatographic Purification Strategies

Column Chromatography

The ethyl acetate fraction is loaded onto a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-methanol (10:1 to 1:1 v/v). Fractions are monitored via thin-layer chromatography (TLC; silica gel GF₂₅₄, visualized under UV 254 nm and by spraying with 10% sulfuric acid). The eluent containing 12-deoxyphorbaldehyde-13-hexadecanoate is identified by its distinct Rf value (~0.45 in chloroform-methanol 8:2).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC (C₁₈ column, 250 × 10 mm, 5 μm) with an isocratic mobile phase of acetonitrile-water (85:15 v/v) at a flow rate of 2 mL/min. The compound elutes at ~15.3 minutes, as detected by UV absorption at 210 nm.

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed through 1D and 2D NMR experiments (500 MHz, CD₃OD). Key assignments include:

| Position | δH (ppm, multiplicity) | δC (ppm) | Correlations (HMBC) |

|---|---|---|---|

| 1 | 5.72 (d, J = 10.1 Hz) | 128.9 | C-2, C-10, C-20 |

| 13 | 4.98 (t, J = 6.8 Hz) | 72.5 | C-12, C-14, C-16 |

| 16 | 2.31 (m) | 34.8 | C-15, C-17, C-1' (hexadecanoate) |

The aldehyde proton at C-12 appears as a singlet at δH 9.82, confirming the absence of a hydroxyl group at this position.

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS analysis (positive ion mode) yields a molecular ion peak at m/z 585.4112 [M + H]⁺, consistent with the molecular formula C₃₆H₅₆O₆ (calc. 585.4105). Fragmentation patterns further validate the hexadecanoate ester moiety through peaks at m/z 313.2384 (C₂₀H₃₃O₄⁺) and 271.2271 (C₁₈H₃₁O₂⁺).

Pharmacological Evaluation and Applications

Antitumor Activity

This compound inhibits proliferation in BGC823 gastric cancer cells (IC₅₀ = 8.2 μM) by inducing G2/M cell cycle arrest and apoptosis. Mechanistic studies reveal suppression of the VEGF/VEGFR-2 signaling pathway, reducing angiogenesis in xenograft models.

Lysosomal Biogenesis Induction

At 20 μM, this compound enhances lysosomal biosynthesis in HeLa cells by 3.5-fold, as quantified via LysoTracker Red staining. Concurrent nuclear translocation of TFEB (transcription factor EB), a master regulator of lysosomal genes, is observed within 3 hours of treatment .

Q & A

Q. What are the optimal synthetic pathways for 12-Deoxyphorbaldehyde-13-hexadecanoate?

- Methodological Answer : The esterification of deoxyphorbaldehyde with hexadecanoic acid is a common approach. Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions (e.g., dichloromethane) to minimize hydrolysis . Purify the product via silica gel column chromatography (hexane:ethyl acetate gradient) and confirm purity (>98%) via HPLC. Structural validation requires ¹H/¹³C NMR to identify ester carbonyl signals (δ ~170 ppm) and aldehyde protons (δ ~9-10 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the aldehyde (δ 9.5–10.0 ppm) and ester groups (δ 2.3–2.5 ppm for CH₂ adjacent to carbonyl).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 530.4 (calculated for C₃₃H₅₈O₅).

- FTIR : Detect aldehyde C=O stretch (~1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Reproducibility requires triplicate runs and comparison to reference spectra of analogous esters .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies to identify variability sources (e.g., cell line differences, compound purity).

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed IC₅₀ protocols, 72-hour exposure in cancer cell lines).

- Contradiction Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to test significance of conflicting outcomes .

- Structural Analog Comparison : Cross-reference with analogs (e.g., 12-hydroxydodecanoate derivatives) to isolate functional group contributions .

Q. What computational strategies predict the molecular interactions of this compound with cellular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PKC isoforms). Validate with free energy calculations (ΔG < -7 kcal/mol suggests strong binding).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Monitor RMSD (<2 Å) for stable complexes.

- QSAR Modeling : Develop regression models linking ester chain length to cytotoxicity (pIC₅₀) using datasets from PubChem .

Q. How to design experiments evaluating the metabolic stability of this compound in vivo?

- Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate with rat liver microsomes (1 mg/mL) and monitor degradation via LC-MS/MS over 24 hours. Calculate half-life (t½).

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolites in plasma and urine.

- Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin) to estimate AUC and clearance rates .

Data Contradiction and Validation

Q. What methodologies reconcile discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate sigmoidal plots (GraphPad Prism) to compare EC₅₀ values in adherent vs. suspension cell lines.

- ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, which may explain variability in apoptotic responses.

- Transcriptomic Profiling : RNA-seq to identify differential gene expression (e.g., pro-survival Bcl-2) in resistant cell lines .

Methodological Best Practices

- Reproducibility : Document all synthesis steps (solvent grades, catalyst batches) and share raw spectral data (NMR, MS) in supplementary materials .

- Safety Compliance : Follow protocols for ester handling (gloves, fume hoods) as per safety data sheets for structurally similar compounds .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to FAIR data principles for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。